Author: BenchChem Technical Support Team. Date: November 2025
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Analytical method development and validation of stability indicating RP-HPLC method for determination of Clobetasol Propionate and its degradation products in topical foam formulation - ResearchGate
(2015-08-01) The main degradation product was identified as clobetasol. The method was validated as per ICH guidelines. ... The developed method was found to be specific, selective, precise, and accurate for the determination of clobetasol propionate and its degradation products in topical foam formulation. The proposed method can be used for routine analysis and for the determination of stability of clobetasol propionate in topical foam formulation. ... The results of the forced degradation study are given in Table 2. ... The method was validated as per ICH guidelines.
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(2015-08-01) The results of the forced degradation study are given in Table 2. ... The developed method was found to be specific, selective, precise, and accurate for the determination of clobetasol propionate and its degradation products in topical foam formulation. The proposed method can be used for routine analysis and for the determination of stability of clobetasol propionate in topical foam formulation. ... The main degradation product was identified as clobetasol. ... The method was validated as per ICH guidelines.
...
(2015-08-01) Forced degradation studies were performed on a 0.05% clobetasol propionate topical foam formulation. The degradation studies were performed under acidic, basic, oxidative, thermal, and photolytic conditions. The main degradation product was identified as clobetasol. The method was validated as per ICH guidelines. The developed method was found to be specific, selective, precise, and accurate for the determination of clobetasol propionate and its degradation products in topical foam formulation.
...
(2015-08-01) The degradation studies were performed under acidic, basic, oxidative, thermal, and photolytic conditions. The main degradation product was identified as clobetasol. The method was validated as per ICH guidelines. ... The proposed method can be used for routine analysis and for the determination of stability of clobetasol propionate in topical foam formulation. ... The results of the forced degradation study are given in Table 2.
...
(2015-08-01) A simple, specific, and stability indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed and validated for the determination of clobetasol propionate and its degradation products in a topical foam formulation. The separation was achieved on a Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) column with a mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min. The detection was carried out at a wavelength of 240 nm.
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Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14
(2018-02-02) In this study, a novel bacterial strain Acinetobacter baumannii ZH-14 utilizing permethrin via partial hydrolysis pathways was isolated from sewage sludge. Response surface methodology based on Box-Behnken design of cultural conditions was used for optimization resulting in 100% degradation of permethrin (50 mg·L−1) within 72 h. Strain ZH-14 degraded permethrin up to a concentration of 800 mg·L−1. Biodegradation kinetics analysis indicated that permethrin degradation by this strain was concentration dependent, with a maximum specific degradation rate, half-saturation constant, and inhibition constant of 0.0454 h−1, 4.7912 mg·L−1, and 367.2165 mg·L−1, respectively. High-performance liquid chromatography and gas chromatography-mass spectrometry identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as the major intermediate metabolites of the permethrin degradation pathway. Bioaugmentation of permethrin-contaminated soils with strain ZH-14 significantly enhanced degradation, and over 85% of permethrin was degraded within 9 days with the degradation process following the first-order kinetic model. In addition to degradation of permethrin, strain ZH-14 was capable of degrading a large range of synthetic pyrethroids such as deltamethrin, bifenthrin, fenpropathrin, cyhalothrin, and beta-cypermethrin which are also widely used pesticides with environmental contamination problems, suggesting the promising potentials of A. baumannii ZH-14 in bioremediation of pyrethroid-contaminated terrestrial and aquatic environments. Keywords: permethrin, degradation pathway, kinetics, Acinetobacter baumannii, bioremediation ...
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(2018-02-02) High-performance liquid chromatography and gas chromatography-mass spectrometry identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as the major intermediate metabolites of the permethrin degradation pathway.
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(2018-02-02) Strain ZH-14 degraded permethrin up to a concentration of 800 mg·L−1. Biodegradation kinetics analysis indicated that permethrin degradation by this strain was concentration dependent, with a maximum specific degradation rate, half-saturation constant, and inhibition constant of 0.0454 h−1, 4.7912 mg·L−1, and 367.2165 mg·L−1, respectively. High-performance liquid chromatography and gas chromatography-mass spectrometry identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as the major intermediate metabolites of the permethrin degradation pathway.
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(2018-02-02) In this study, a novel bacterial strain Acinetobacter baumannii ZH-14 utilizing permethrin via partial hydrolysis pathways was isolated from sewage sludge. Response surface methodology based on Box-Behnken design of cultural conditions was used for optimization resulting in 100% degradation of permethrin (50 mg·L−1) within 72 h.
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(2018-02-02) In addition to degradation of permethrin, strain ZH-14 was capable of degrading a large range of synthetic pyrethroids such as deltamethrin, bifenthrin, fenpropathrin, cyhalothrin, and beta-cypermethrin which are also widely used pesticides with environmental contamination problems, suggesting the promising potentials of A. baumannii ZH-14 in bioremediation of pyrethroid-contaminated terrestrial and aquatic environments.
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Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14
(2025-08-06) In this study, a novel bacterial strain Acinetobacter baumannii ZH-14 utilizing permethrin via partial hydrolysis pathways was isolated from sewage sludge. Response surface methodology based on Box-Behnken design of cultural conditions was used for optimization resulting in 100% degradation of permethrin (50 mg·L⁻¹) within 72 h. Strain ZH-14 degraded permethrin up to a concentration of 800 mg·L⁻¹. Biodegradation kinetics analysis indicated that permethrin degradation by this strain was concentration dependent, with a maximum specific degradation rate, half ... High-performance liquid chromatography and gas chromatography-mass spectrometry identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as the major intermediate metabolites of the permethrin degradation pathway. Bioaugmentation of permethrin-contaminated soils with strain ZH-14 significantly enhanced degradation, and over 85% of permethrin was degraded within 9 days with the degradation process following the first-order kinetic model. In addition to degradation of permethrin, strain ZH-14 was capable of degrading a large range of synthetic pyrethroids such as deltamethrin, bifenthrin, fenpropathrin, cyhalothrin, and ...
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(2025-08-06) Strain ZH-14 degraded permethrin up to a concentration of 800 mg·L⁻¹. Biodegradation kinetics analysis indicated that permethrin degradation by this strain was concentration dependent, with a maximum specific degradation rate, half-saturation constant, and inhibition constant of 0.0454 h⁻¹, 4.7912 mg·L⁻¹, and 367.2165 mg·L⁻¹, respectively. High-performance liquid chromatography and gas chromatography-mass spectrometry identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as the major intermediate metabolites of the permethrin degradation pathway.
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(2025-08-06) In addition to degradation of permethrin, strain ZH-14 was capable of degrading a large range of synthetic pyrethroids such as deltamethrin, bifenthrin, fenpropathrin, cyhalothrin, and beta-cypermethrin which are also widely used pesticides with environmental contamination problems, suggesting the promising potentials of A. baumannii ZH-14 in bioremediation of pyrethroid-contaminated terrestrial and aquatic environments. | Morphological and physio-biochemical characteristics of strain ZH-14. Molecular structure of permethrin.
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(2025-08-06) Abstract and Figures. Persistent use of permethrin has resulted in its ubiquitous presence as a contaminant in surface streams and soils, yet little is known about the kinetics and metabolic behaviors of this pesticide. In this study, a novel bacterial strain Acinetobacter baumannii ZH-14 utilizing permethrin via partial hydrolysis pathways was isolated from sewage sludge. Response surface methodology based on Box-Behnken design of cultural conditions was used for optimization resulting in 100% degradation of permethrin (50 mg·L⁻¹) within 72 h.
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(PDF) Forced Degradation Studies: A Tool for Impurity Profiling of Drugs - ResearchGate
(2021-06-25) The forced degradation studies are also helpful in the investigation of the degradation pathways and for the elucidation of the structure of the degradation products. The forced degradation studies are performed by exposing the drug substance to stress conditions of light, heat, humidity, acid/base hydrolysis, and oxidation. The ICH guidelines also require the stress testing of the drug substance to be performed to establish the inherent stability characteristics of the molecule.
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(2021-06-25) The forced degradation studies help in generating the degradation products in a shorter period of time. The samples generated from the forced degradation studies are used for the development of the stability indicating method. The stability indicating method is used for the analysis of the samples generated from the accelerated and long term stability studies. The present review provides a detailed approach for the practical performance of the forced degradation studies and its application for the development of the stability indicating method.
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(2021-06-25) The forced degradation studies are carried out for the following purposes: To establish the degradation pathways of the drug substance and drug products. To differentiate the degradation products that are related to the drug product from those that are generated from the non-drug product in a formulation. To elucidate the structure of the degradation products. To determine the intrinsic stability of a drug substance in the formulation. To reveal the degradation mechanisms such as hydrolysis, oxidation, thermolysis or photolysis of the drug substance and drug product. To establish the stability indicating nature of a developed method.
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(2021-06-25) Forced degradation studies are a regulatory requirement and a scientific necessity during the drug development process. The forced degradation studies are also helpful in the investigation of the degradation pathways and for the elucidation of the structure of the degradation products. The forced degradation studies are performed by exposing the drug substance to stress conditions of light, heat, humidity, acid/base hydrolysis, and oxidation. The ICH guidelines also require the stress testing of the drug substance to be performed to establish the inherent stability characteristics of the molecule. The stability indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredients free from potential interferences like degradation products, process impurities, excipients, or other potential impurities. The forced degradation studies help in generating the degradation products in a shorter period of time. The samples generated from the forced degradation studies are used for the development of the stability indicating method. The stability indicating method is used for the analysis of the samples generated from the accelerated and long term stability studies. The present review provides a detailed approach for the practical performance of the forced degradation studies and its application for the development of the stability indicating method.
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Analytical method development and validation of stability indicating RP-HPLC method for determination of Clobetasol Propionate and its degradation products in topical foam formulation
(2015-08-01) The main degradation product was identified as clobetasol. The method was validated as per ICH guidelines. ... The developed method was found to be specific, selective, precise, and accurate for the determination of clobetasol propionate and its degradation products in topical foam formulation. The proposed method can be used for routine analysis and for the determination of stability of clobetasol propionate in topical foam formulation. ... The results of the forced degradation study are given in Table 2.
...
(2015-08-01) A simple, specific, and stability indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed and validated for the determination of clobetasol propionate and its degradation products in a topical foam formulation. The separation was achieved on a Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) column with a mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min. The detection was carried out at a wavelength of 240 nm.
...
(2015-08-01) The results of the forced degradation study are given in Table 2. ... The developed method was found to be specific, selective, precise, and accurate for the determination of clobetasol propionate and its degradation products in topical foam formulation. The proposed method can be used for routine analysis and for the determination of stability of clobetasol propionate in topical foam formulation. ... The main degradation product was identified as clobetasol. ... The method was validated as per ICH guidelines.
...
(2015-08-01) Forced degradation studies were performed on a 0.05% clobetasol propionate topical foam formulation. The degradation studies were performed under acidic, basic, oxidative, thermal, and photolytic conditions. The main degradation product was identified as clobetasol. The method was validated as per ICH guidelines. The developed method was found to be specific, selective, precise, and accurate for the determination of clobetasol propionate and its degradation products in topical foam formulation.
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Stability-Indicating HPLC Method for the Determination of Fenofibrate - ResearchGate
(2011-01-01) A novel stability-indicating RP-HPLC method has been developed and validated for quantitative analysis of fenofibrate in the bulk drug and in a pharmaceutical dosage form. Use of a 250 mm × 4.6 mm, 5- µm particle, C18 column with 95:05%v/v acetonitrile and acetate buffer pH 5.0 as isocratic mobile phase enabled separation of the drug from its degradation products. UV detection was performed at 268 nm. The method was validated for linearity, accuracy (recovery), precision, specificity, and robustness